molecular formula C14H17N7O2S B2970419 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034276-66-7

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2970419
CAS No.: 2034276-66-7
M. Wt: 347.4
InChI Key: BMURAAJKVSWIIL-UHFFFAOYSA-N
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Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H17N7O2S and its molecular weight is 347.4. The purity is usually 95%.
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Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex compound that integrates multiple heterocyclic structures. This article aims to explore its biological activity based on existing research findings and case studies.

Structural Characteristics

The compound features:

  • Thiadiazole Scaffold : Known for a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties .
  • Triazole and Pyridazine Moieties : These components have been associated with various pharmacological effects, enhancing the compound's potential therapeutic applications.

Anticancer Activity

Research indicates that compounds containing thiadiazole and triazole rings exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies on similar thiadiazole derivatives have shown promising cytotoxic effects against various cancer cell lines. One study reported an EC50 value of 3–4 μM for a derivative against the HCT116 colon cancer cell line .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells while inhibiting cell proliferation. This is achieved through interactions with specific cellular proteins involved in the cell cycle .

Antimicrobial Activity

The presence of the thiadiazole ring also suggests potential antimicrobial properties:

  • Broad Spectrum : Compounds derived from the thiadiazole scaffold have demonstrated efficacy against a variety of pathogens, including bacteria and fungi .
  • Case Study : A series of 1,3,4-thiadiazole derivatives were evaluated for their antimicrobial activities and showed significant inhibition against common bacterial strains.

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has also been documented:

  • Mechanistic Insights : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired structural features. The evaluation of biological activities usually follows synthesis, employing both in vitro and in vivo models.

CompoundActivity TypeEC50/IC50 ValueReference
Thiadiazole Derivative AAnticancer (HCT116)3–4 μM
Thiadiazole Derivative BAntimicrobial (E. coli)Not specified
Thiadiazole Derivative CAnti-inflammatoryNot specified

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2S/c1-3-5-9-13(24-20-16-9)14(22)15-8-11-18-17-10-6-7-12(23-4-2)19-21(10)11/h6-7H,3-5,8H2,1-2H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMURAAJKVSWIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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